molecular formula C11H7ClF6OS2 B14060354 1-(2,4-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one

1-(2,4-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one

Cat. No.: B14060354
M. Wt: 368.7 g/mol
InChI Key: XUSLWPCISMBHJX-UHFFFAOYSA-N
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Description

1-(2,4-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one is a synthetic organic compound characterized by the presence of trifluoromethylthio groups and a chloropropanone moiety

Preparation Methods

The synthesis of 1-(2,4-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one typically involves the introduction of trifluoromethylthio groups onto a phenyl ring, followed by the addition of a chloropropanone moiety. Common synthetic routes include:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2,4-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2,4-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(2,4-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one exerts its effects involves interactions with molecular targets such as enzymes and proteins. The trifluoromethylthio groups can enhance the compound’s binding affinity to these targets, while the chloropropanone moiety can participate in covalent bonding or reversible interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

1-(2,4-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one can be compared with other compounds containing trifluoromethylthio groups or chloropropanone moieties:

Properties

Molecular Formula

C11H7ClF6OS2

Molecular Weight

368.7 g/mol

IUPAC Name

1-[2,4-bis(trifluoromethylsulfanyl)phenyl]-2-chloropropan-1-one

InChI

InChI=1S/C11H7ClF6OS2/c1-5(12)9(19)7-3-2-6(20-10(13,14)15)4-8(7)21-11(16,17)18/h2-5H,1H3

InChI Key

XUSLWPCISMBHJX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=C(C=C1)SC(F)(F)F)SC(F)(F)F)Cl

Origin of Product

United States

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